molecular formula C11H17N B1275569 1-(4-Propylphenyl)ethanamine CAS No. 91339-01-4

1-(4-Propylphenyl)ethanamine

Cat. No. B1275569
CAS RN: 91339-01-4
M. Wt: 163.26 g/mol
InChI Key: JJHHWCQQAOZVKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves palladium(II) acetate-catalyzed reactions or the Gabriel reaction, as seen in the synthesis of 2-(Phenylthio)ethanamine . The Gabriel reaction, in particular, is a method used to synthesize primary amines and has been shown to yield the intermediate of Bcl-2 inhibitor ABT-263 with an overall yield of about 61% .

Molecular Structure Analysis

The molecular structures of compounds similar to 1-(4-Propylphenyl)ethanamine have been optimized using various computational methods, such as Hartree-Fock and density functional theory (DFT) with different basis sets . The geometrical parameters obtained from these calculations are typically in agreement with experimental X-ray diffraction (XRD) data .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 1-(4-Propylphenyl)ethanamine. However, they do discuss the reactivity of similar molecules, particularly focusing on the electrophilic and nucleophilic regions identified through molecular electrostatic potential (MEP) studies . These regions indicate where chemical reactions are most likely to occur on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(4-Propylphenyl)ethanamine include their vibrational spectra, which have been analyzed both experimentally and theoretically . The HOMO-LUMO analysis is used to determine charge transfer within the molecules, which is crucial for understanding their reactivity . Additionally, the first hyperpolarizability of these compounds has been calculated to assess their potential role in nonlinear optics . The phase transition temperatures and thermodynamic parameters of related polyethers have also been studied, revealing trends based on the substituents present on the phenyl rings .

Scientific Research Applications

Ligand Synthesis and Complex Formation

1-(4-Propylphenyl)ethanamine has been utilized in the synthesis of chiral, conformationally mobile tripodal ligands. These ligands form pseudo C3-symmetric complexes with ZnII and CuII salts, which are significant in coordination chemistry. The spatial arrangement of these ligands in complexes is unique and influences their chiroptical properties (Canary et al., 1998).

Antiamoebic Activity

Compounds bearing N-substituted ethanamine, including those structurally related to 1-(4-Propylphenyl)ethanamine, have demonstrated antiamoebic activity. These compounds have shown effectiveness against Entamoeba histolytica, a significant causative agent of amoebiasis, and have been evaluated for their cytotoxicity (Zaidi et al., 2015).

Pharmaceutical Synthesis

1-(4-Propylphenyl)ethanamine derivatives are important in the synthesis of pharmaceuticals. For example, its derivatives have been used in the synthesis of Apremilast, a medication targeting phosphodiesterase 4 (PDE-4), which is significant in treating psoriasis (Shan et al., 2015).

Catalysis in Organic Chemistry

Derivatives of 1-(4-Propylphenyl)ethanamine have been employed in catalysis. Chiral (pyridyl)imine nickel(ii) complexes derived from related compounds have been studied for their kinetics and mechanisms in the transfer hydrogenation of ketones, a vital reaction in organic synthesis (Kumah et al., 2019).

Sensor Development

A novel macromolecule based on derivatives of 1-(4-Propylphenyl)ethanamine has been developed for the selective optical detection of mercury ions. This sensor demonstrates the potential of such derivatives in environmental monitoring and safety (Wanichacheva et al., 2009).

Material Science Applications

In material science, phosphinated dietheramines derived from 1-(4-Propylphenyl)ethanamine have been used in the development of soluble polyetherimides. These materials have significant applications in the development of high-performance polymers with thermal stability and flame retardancy (Lin et al., 2011).

Safety And Hazards

For more detailed information, refer to the Material Safety Data Sheet (MSDS) provided by ChemBridge Corporation .

properties

IUPAC Name

1-(4-propylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHHWCQQAOZVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396543
Record name 1-(4-propylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Propylphenyl)ethanamine

CAS RN

91339-01-4
Record name 1-(4-propylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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